tert-butyl3-(1-amino-2-methoxy-2-oxoethyl)cyclobutane-1-carboxylate,trifluoroaceticacid tert-butyl3-(1-amino-2-methoxy-2-oxoethyl)cyclobutane-1-carboxylate,trifluoroaceticacid
Brand Name: Vulcanchem
CAS No.: 2361635-60-9
VCID: VC6404516
InChI: InChI=1S/C12H21NO4.C2HF3O2/c1-12(2,3)17-10(14)8-5-7(6-8)9(13)11(15)16-4;3-2(4,5)1(6)7/h7-9H,5-6,13H2,1-4H3;(H,6,7)
SMILES: CC(C)(C)OC(=O)C1CC(C1)C(C(=O)OC)N.C(=O)(C(F)(F)F)O
Molecular Formula: C14H22F3NO6
Molecular Weight: 357.326

tert-butyl3-(1-amino-2-methoxy-2-oxoethyl)cyclobutane-1-carboxylate,trifluoroaceticacid

CAS No.: 2361635-60-9

Cat. No.: VC6404516

Molecular Formula: C14H22F3NO6

Molecular Weight: 357.326

* For research use only. Not for human or veterinary use.

tert-butyl3-(1-amino-2-methoxy-2-oxoethyl)cyclobutane-1-carboxylate,trifluoroaceticacid - 2361635-60-9

Specification

CAS No. 2361635-60-9
Molecular Formula C14H22F3NO6
Molecular Weight 357.326
IUPAC Name tert-butyl 3-(1-amino-2-methoxy-2-oxoethyl)cyclobutane-1-carboxylate;2,2,2-trifluoroacetic acid
Standard InChI InChI=1S/C12H21NO4.C2HF3O2/c1-12(2,3)17-10(14)8-5-7(6-8)9(13)11(15)16-4;3-2(4,5)1(6)7/h7-9H,5-6,13H2,1-4H3;(H,6,7)
Standard InChI Key QGAVOFMSQRSKGJ-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)C1CC(C1)C(C(=O)OC)N.C(=O)(C(F)(F)F)O

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s structure features a cyclobutane ring substituted at the 1- and 3-positions. The 1-position is occupied by a tert-butyl carboxylate group (C(CH3)3OCO\text{C}(\text{CH}_3)_3\text{OCO}), while the 3-position bears a 1-amino-2-methoxy-2-oxoethyl substituent (CH(NH2)COOCH3\text{CH}(\text{NH}_2)\text{COOCH}_3). The trifluoroacetic acid (CF3COOH\text{CF}_3\text{COOH}) component likely arises as a counterion during synthesis or purification.

Key Structural Features:

  • Cyclobutane Core: A four-membered ring that introduces strain, potentially enhancing binding affinity in drug-target interactions .

  • tert-Butyl Carboxylate: A bulky ester group that improves metabolic stability by shielding ester bonds from hydrolysis .

  • Amino-Oxoethyl Side Chain: A polar moiety contributing to hydrogen bonding and solubility.

  • Trifluoroacetic Acid: Enhances solubility in organic solvents and stabilizes the compound as a salt.

Molecular Data:

PropertyValue
CAS Number2361635-60-9
Molecular FormulaC14H22F3NO6\text{C}_{14}\text{H}_{22}\text{F}_3\text{NO}_6
Molecular Weight357.326 g/mol
IUPAC Nametert-Butyl 3-(1-amino-2-methoxy-2-oxoethyl)cyclobutane-1-carboxylate; 2,2,2-trifluoroacetic acid
SMILESCC(C)(C)OC(=O)C1CC(C1)C(C(=O)OC)N.C(=O)(C(F)(F)F)O

Synthesis and Reaction Pathways

Synthetic Strategies

The compound’s synthesis likely involves multi-step functionalization of cyclobutane carboxylic acid derivatives. Key steps include:

  • Cyclobutane Carboxylate Formation:
    Cyclobutane carboxylic acids are converted to esters via reactions with tert-butanol under acidic conditions. For example, sulfur tetrafluoride (SF4\text{SF}_4) has been used to trifluoromethylate cyclobutane carboxylic acids, though this specific compound retains a tert-butyl group .

  • Introduction of the Amino-Oxoethyl Group:
    A Curtius rearrangement or nucleophilic addition strategy may introduce the amino functionality. In related studies, diphenyl phosphoryl azide (DPPA) and triethylamine in tert-butanol facilitate carbamate formation from γ-keto carboxylic acids . For instance, 1-(3-oxocyclobutyl) carboxylic acid reacts with DPPA to generate Boc-protected ureas, suggesting analogous pathways for amino group installation .

  • Trifluoroacetic Acid Salt Formation:
    Deprotection of tert-butyl carbamates using trifluoroacetic acid yields the final salt form. This step is common in peptide and small-molecule synthesis to enhance solubility.

Physicochemical Properties

Lipophilicity and Solubility

While experimental log D values for this compound are unavailable, analogous tert-butyl cyclobutane derivatives exhibit log D increases of ~0.5 units compared to linear aliphatic chains . The trifluoroacetic acid counterion likely improves aqueous solubility, though the tert-butyl group may counterbalance this by enhancing hydrophobicity.

Acid-Base Behavior

The amino group’s pKₐ is influenced by adjacent electron-withdrawing groups. In similar cyclobutane amines, replacing tert-butyl with trifluoromethyl groups reduces basicity (pKₐ ~5.29) . This compound’s amino group, adjacent to a ketone and ester, may exhibit further pKₐ depression, favoring protonation under physiological conditions.

Applications in Drug Discovery

Case Studies

  • Antihistamines/Antifungals: Cyclobutane analogues of Buclizine and Butenafine demonstrate comparable efficacy to parent drugs, with enhanced log D values .

  • Agrochemicals: Cyclobutane derivatives of Pinoxaden show improved herbicidal activity, suggesting potential for analogous applications .

Future Research Directions

  • Synthetic Optimization:
    Scaling up production using flow chemistry or catalytic methods could improve yields. For example, nickel-catalyzed [2+2] cycloadditions offer modular routes to substituted cyclobutanes .

  • Biological Screening:
    Testing this compound in kinase or protease inhibition assays could reveal therapeutic potential. Molecular docking studies may predict target engagement.

  • Solubility Studies:
    Experimental determination of log D and aqueous solubility will guide formulation strategies.

  • Metabolic Stability:
    Liver microsome assays could assess susceptibility to cytochrome P450 enzymes, a critical factor in drug development .

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